6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one
Description
6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 3-fluorophenyl group at position 6 and methyl substituents at positions 2 and 2. Pyrimidinones are heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral effects .
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C12H11FN2O/c1-8-14-11(7-12(16)15(8)2)9-4-3-5-10(13)6-9/h3-7H,1-2H3 |
InChI Key |
RAPJUNLVANITRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1C)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of 3-fluoroaniline with acetylacetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Substituent Effects on Antitumor Activity
Pyrimidinones with halogenated aryl groups and amino/bromo substituents demonstrate significant antitumor activity. For example:
- ABMFPP (2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)pyrimidinone): Inhibited growth of mouse bladder tumors (MBT-2) at 100 mg/kg via intraperitoneal injection .
- ABDFPP (2-amino-5-bromo-6-(2,5-difluorophenyl)-4(3H)pyrimidinone): Achieved 40% long-term cures in mice at 500 mg/kg, surpassing polyriboinosinic-polyribocytidylic acid in efficacy .
Key Differences :
- The target compound lacks amino and bromo groups, which are critical for the antitumor activity of ABMFPP and ABDFPP.
- The 3-fluorophenyl group in the target compound may confer moderate activity compared to difluorophenyl analogs, as fluorine position influences electronic effects and target binding .
Bactericidal and Antifungal Activity
Thieno[2,3-d]pyrimidin-4(3H)-ones with fluorophenyl substituents exhibit enhanced bactericidal effects:
- 2-(n-heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one: Demonstrated 90% inhibition of cotton fusarium wilt, attributed to the 4-fluorophenyl group and triazole moiety .
Key Differences :
Physicochemical and Structural Comparisons
Notable Trends:
- Halogenation : Bromo/iodo substituents (e.g., ABDFPP, AIDFPP) enhance antitumor potency but may increase toxicity .
- Ring Systems: Thieno-fused pyrimidinones (e.g., ) show higher bactericidal activity due to increased planarity and electron-deficient cores .
- Fluorine Position : 3-Fluorophenyl (target) vs. 4-fluorophenyl () alters electronic distribution and steric interactions, impacting target binding .
Biological Activity
6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one, with the CAS number 824391-15-3, is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Weight: 218.23 g/mol
- Molecular Structure:
- SMILES:
Cc1nc(cc(=O)n1C)c2cccc(c2)F - InChIKey:
RAPJUNLVANITRY-UHFFFAOYSA-N
- SMILES:
| Property | Value |
|---|---|
| Molecular Formula | C12H11FN2O |
| Molecular Weight | 218.23 g/mol |
| Density | 1.194 g/cm³ |
| Boiling Point | 335.11 °C |
| Flash Point | 156.47 °C |
The biological activity of 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one primarily involves its interaction with specific enzymes and receptors. It has been studied for its inhibitory effects on various targets, including monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
Enzyme Inhibition
Research indicates that derivatives of pyrimidine compounds can act as potent inhibitors of MAO-A and MAO-B. For instance, related compounds have shown IC50 values as low as for MAO-B inhibition, suggesting that modifications in the fluorophenyl group can significantly enhance inhibitory potency .
Case Studies and Experimental Findings
- Monoamine Oxidase Inhibition:
- Cytotoxicity Studies:
- Molecular Docking Studies:
Potential Therapeutic Applications
Given its biological activity profile, 6-(3-Fluorophenyl)-2,3-dimethylpyrimidin-4(3H)-one holds promise for therapeutic applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
